molecular formula C31H54O2 B14267730 2-Tetracosylbenzoic acid CAS No. 151677-78-0

2-Tetracosylbenzoic acid

Cat. No.: B14267730
CAS No.: 151677-78-0
M. Wt: 458.8 g/mol
InChI Key: KPZSYGRLGUVBDI-UHFFFAOYSA-N
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Description

2-Tetracosylbenzoic acid is a long-chain carboxylic acid with the molecular formula C31H54O2. It is a derivative of benzoic acid, where a tetracosyl group (a 24-carbon alkyl chain) is attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tetracosylbenzoic acid typically involves the esterification of benzoic acid derivatives followed by a reduction process. One common method is the Friedel-Crafts acylation of benzoic acid with tetracosyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and reduction processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Tetracosylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Tetracosylbenzoic acid has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential role in cell membrane structure and function due to its long alkyl chain.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of surfactants, lubricants, and coatings

Mechanism of Action

The mechanism of action of 2-Tetracosylbenzoic acid involves its interaction with cellular membranes and proteins. The long alkyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific molecular targets, such as enzymes and receptors, modulating their activity and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Tetracosylbenzoic acid is unique due to its combination of a long alkyl chain and an aromatic carboxylic acid group. This structure imparts distinct physicochemical properties, such as higher melting point and hydrophobicity, making it suitable for specialized applications in various fields .

Properties

CAS No.

151677-78-0

Molecular Formula

C31H54O2

Molecular Weight

458.8 g/mol

IUPAC Name

2-tetracosylbenzoic acid

InChI

InChI=1S/C31H54O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-29-27-24-25-28-30(29)31(32)33/h24-25,27-28H,2-23,26H2,1H3,(H,32,33)

InChI Key

KPZSYGRLGUVBDI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCC1=CC=CC=C1C(=O)O

Origin of Product

United States

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